molecular formula C10H8BrNO2 B1584762 Methyl 5-bromo-1H-indole-3-carboxylate CAS No. 773873-77-1

Methyl 5-bromo-1H-indole-3-carboxylate

Cat. No. B1584762
M. Wt: 254.08 g/mol
InChI Key: MFOKOKHNSVUKON-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.080 Da . This compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is also found in marine-derived natural products .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-1H-indole-3-carboxylate” consists of a bromine atom attached to the 5th carbon of the indole ring and a carboxylate group attached to the 3rd carbon of the indole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-1H-indole-3-carboxylate” are not detailed in the retrieved sources, indole derivatives are known to undergo various chemical reactions. For instance, they can be used as substrates for indigoid generation .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

For example, certain indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors . Another compound, ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3), emerged as a potent analgesic agent .

    Synthesis of Selected Alkaloids

    • Application: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Method: The synthesis of indole derivatives involves various chemical reactions, including cycloaddition .
    • Results: The application of indole derivatives has shown various biologically vital properties .

    Nitric Oxide Synthase Inhibitor

    • Application: Methyl indole-3-carboxylate has been reported as a nitric oxide synthase (nNOS) inhibitor .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Protein Kinase C Alpha Inhibitor

    • Application: Methyl indole-3-carboxylate has been reported as a protein kinase C alpha (PKCα) inhibitor .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Kinase Insert Domain Receptor Inhibitor

    • Application: Methyl indole-3-carboxylate has been reported as a kinase insert domain receptor (KDR) inhibitor .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Organocatalysts for the Anti-Mannich Reaction

    • Application: Methyl indole-3-carboxylate has been reported as an organocatalyst for the anti-Mannich reaction .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Preparation of Diphenylsulfonium Ylides

    • Application: Methyl indole-5-carboxylate has been used in the preparation of diphenylsulfonium ylides .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Biosynthesis of Inhibitors of Protein Kinases

    • Application: Methyl indole-5-carboxylate has been used in the biosynthesis of inhibitors of protein kinases .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Metal-Free Friedel-Crafts Alkylation

    • Application: Methyl indole-5-carboxylate has been used in metal-free Friedel-Crafts alkylation .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Synthesis of Indirubin Derivatives

    • Application: Methyl indole-5-carboxylate has been used in the synthesis of indirubin derivatives .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Preparation of Aminoindolylacetates

    • Application: Methyl indole-5-carboxylate has been used in the preparation of aminoindolylacetates .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Analgesic Agent

    • Application: Compound ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3) emerged as a potent analgesic agent .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

    Antiviral Activity

    • Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
    • Method & Results: Specific details about the methods of application and results are not provided in the source .

Future Directions

Indoles and their derivatives have attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . They are being investigated for their role in the treatment of various disorders in the human body, including cancer and microbial infections . Future research may focus on the development of novel synthesis methods and the exploration of their biological activity.

properties

IUPAC Name

methyl 5-bromo-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKOKHNSVUKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301206
Record name Methyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-1H-indole-3-carboxylate

CAS RN

773873-77-1
Record name Methyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WJ Lu, M Świtalska, L Wang, M Yonezawa… - Medicinal Chemistry …, 2013 - Springer
The research article describes the effect of an ester group on the in vitro antiproliferative activity in SAR studies of 5-methyl-5H-indolo[2,3-b]quinoline (neocryptolepine) derivatives. The …
Number of citations: 30 link.springer.com
R Sreenivasulu, MB Tej, SS Jadav, P Sujitha… - Journal of Molecular …, 2020 - Elsevier
A series of ten novel 2,5-bis(indolyl)-1,3,4-oxadiazoles were designed and synthesized. All these compounds were evaluated for their cytotoxicity against four cancer cell lines namely …
Number of citations: 40 www.sciencedirect.com
C Zhang, D Xu, J Wang, C Kang - Russian Journal of General Chemistry, 2017 - Springer
A series of novel indole derivatives were synthesized as potent inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. Among those, compound 10b …
Number of citations: 22 link.springer.com
WJ Lu, KJ Wicht, L Wang, K Imai, ZW Mei… - European journal of …, 2013 - Elsevier
This report describes the synthesis, and in vitro and in vivo antimalarial evaluations of certain ester-modified neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline) derivatives. The …
Number of citations: 65 www.sciencedirect.com
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of methyl 5-bromo-1H-indole-3-carboxylate (32, 800 mg, 3.15 mmol, 1.0 equiv) in DMF (3 mL) at 0 C was added NaH (60% dispersion in mineral oil, 139 mg, 3.48 mmol, …
Number of citations: 24 pubs.acs.org
D Tejedor, R Diana-Rivero, F García-Tellado - Molecules, 2020 - mdpi.com
A consecutive 2-step synthesis of N-unprotected polysubstituted indoles bearing an electron-withdrawing group at the C-3 position from readily available nitroarenes is reported. The …
Number of citations: 5 www.mdpi.com
R Sreenivasulu, R Durgesh, SS Jadav, P Sujitha… - Chemical Papers, 2018 - Springer
A new series of bis indolyl tri keto diazo compounds and 3,5-bis(3′-indolyl) triazinones were designed and synthesized as anticancer agents. Their anticancer activity was screened in …
Number of citations: 47 link.springer.com
RR Raju - researchgate.net
A new series of bis indolyl tri keto diazo compounds and 3, 5-bis (3′-indolyl) triazinones were designed and synthesized as anticancer agents. Their anticancer activity was screened …
Number of citations: 0 www.researchgate.net
VS Hong, S Jeong, Y Yun, H Choo… - Bulletin of the Korean …, 2020 - Wiley Online Library
Proviral integration site for moloney murine leukemia virus (PIM) kinases are highly expressed in hematological cancers. They phosphorylate downstream substrates that contribute to …
Number of citations: 4 onlinelibrary.wiley.com
A Ku - 2020 - search.proquest.com
The botulinum neurotoxin serotype A (BoNT/A) is the deadliest toxin known to man with a lethal dose of 1.3 ng/kg of body weight. This neurotoxin is composed of a heavy chain (HC) …
Number of citations: 0 search.proquest.com

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